molecular formula C15H15N3O3 B2688038 N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 477855-30-4

N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No. B2688038
CAS RN: 477855-30-4
M. Wt: 285.303
InChI Key: DQNZBLMXWSVIKP-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine” is a complex organic compound that contains a furan ring, a quinazolin ring, and an amine group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen . The quinazolin ring is a type of heterocyclic compound that contains a two-ring system made up of a benzene ring fused to a pyrimidine ring . The amine group (-NH2) is a basic functional group that contains a nitrogen atom with a lone pair of electrons .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the aromatic rings (furan and quinazolin) would likely contribute to the compound’s stability .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups . The amine group could participate in reactions such as acid-base reactions, alkylation, and acylation . The furan ring, being aromatic, might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and its reactivity .

Scientific Research Applications

Metabolism and Biophysical Characterization

N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine, closely related to prazosin, has been studied for its metabolism and biophysical properties. Prazosin, a medication with a similar chemical structure, has been shown to undergo biotransformation in liver microsomes and hepatocytes, involving pathways like demethylation and amide hydrolysis. This research is vital for understanding the metabolism of similar compounds, including the one (Erve et al., 2007).

Synthesis and Biological Profiles

The synthesis and biological profiles of derivatives of this compound, such as cyclazosin, have been explored. Cyclazosin's binding profile at various receptors, including alpha 1-adrenoceptor subtypes, has been assessed, providing insights into the therapeutic potentials of these compounds (Giardiná et al., 1996).

Novel Syntheses and Applications

Research into the novel synthesis of related quinazoline derivatives has been conducted, offering insights into potential therapeutic applications. For instance, the synthesis of compounds with potent anticancer properties and high blood-brain barrier penetration highlights the potential of these compounds in treating various malignancies (Sirisoma et al., 2009).

Antiplasmodial and Anticancer Activities

Compounds structurally related to N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine have demonstrated significant activity against malaria and cancer. For example, some derivatives have shown high antiplasmodial activity against Plasmodium falciparum, the parasite causing malaria. This research is crucial for the development of new treatments for these diseases (Hermann et al., 2021).

Photochemical Activation Studies

Studies on photochemical activation of tertiary amines, which include compounds structurally related to N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine, have been conducted. This research can have implications in cell physiology and the development of novel therapeutic strategies (Asad et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .

Mode of Action

N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine: interacts with its target, EGFR, inhibiting its activity . This interaction likely involves the compound binding to the receptor, which prevents the receptor from activating its downstream signaling pathways. This inhibition can lead to decreased cell proliferation and potentially cell death, particularly in cells that overexpress EGFR, such as certain types of cancer cells .

Biochemical Pathways

Upon interaction with EGFR, N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine affects several biochemical pathways. Primarily, it inhibits the activation of the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting these pathways, the compound can reduce cell proliferation and induce cell death .

Pharmacokinetics

The pharmacokinetics of N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can impact its bioavailability

Result of Action

The molecular and cellular effects of N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine ’s action primarily involve the inhibition of cell proliferation and the induction of cell death . This is achieved through the compound’s interaction with EGFR and the subsequent inhibition of downstream signaling pathways .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact . Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials . Further studies could also focus on improving its synthesis and understanding its reactivity .

properties

IUPAC Name

N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-19-13-6-11-12(7-14(13)20-2)17-9-18-15(11)16-8-10-4-3-5-21-10/h3-7,9H,8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNZBLMXWSVIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325488
Record name N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818970
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477855-30-4
Record name N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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